1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Catalog No.
S682618
CAS No.
40420-05-1
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)eth...

CAS Number

40420-05-1

Product Name

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

IUPAC Name

1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3

InChI Key

LNZONKXKXBWZDQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C2CCCCC2=C1)O

Canonical SMILES

CC(=O)C1=C(C=C2CCCCC2=C1)O

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound characterized by its unique structure that features a tetrahydronaphthalene moiety with a hydroxyl group at the 3-position and an ethanone functional group. Its molecular formula is C₁₂H₁₄O₂, and it has a molecular weight of approximately 190.24 g/mol. This compound is notable for its potential biological activity and applications in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
  • Oxidation: The hydroxyl group may be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Condensation Reactions: It can react with aldehydes or other carbonyl compounds to form larger molecules through condensation.

For example, reactions involving nucleophiles such as hydrazine or hydroxylamine have been explored, yielding various pyrazole and oxazole derivatives .

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has shown promising biological activities in preliminary studies. Its derivatives have been evaluated for:

  • Anticancer Properties: Certain synthesized derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .
  • Anti-inflammatory Activity: Compounds derived from this structure may also possess anti-inflammatory properties, which are critical in treating various inflammatory diseases.

Several synthetic routes have been developed for obtaining 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone:

  • Starting Materials: Typically synthesized from naphthalene derivatives through multi-step reactions involving functionalization and reduction processes.
  • Reagents: Common reagents include lithium aluminum hydride for reduction and various acids or bases for facilitating reactions.
  • Yield Optimization: Adjustments in temperature and reaction time can significantly impact the yield and purity of the final product.

For instance, one method involves the reaction of naphthalene derivatives with acetyl chloride under controlled conditions to yield the desired ethanone .

The compound finds applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drugs targeting cancer and inflammation.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies are essential for understanding how 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone interacts with biological systems:

  • Protein Binding: Studies have indicated that certain derivatives bind effectively to specific proteins involved in disease pathways.
  • Mechanism of Action: Research is ongoing to elucidate the mechanisms through which these compounds exert their biological effects.

Preliminary data suggest interactions with enzymes involved in metabolic pathways, which could inform future drug design .

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone shares structural similarities with several other compounds:

Compound NameStructure/FeaturesUnique Aspects
5-HydroxyindoleContains an indole structurePrimarily involved in neurotransmitter activity
5-Methyl-1H-indoleMethylated variant of indoleExhibits different biological activities
1-(5-Hydroxy-naphthalen-2-yl)ethanoneHydroxylated naphthalene derivativeFocused on different pharmacological effects

These compounds differ mainly in their core structures and functional groups, leading to variations in biological activity and application potential. The unique tetrahydronaphthalene structure of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone distinguishes it from others by potentially offering unique interactions within biological systems .

PropertyValueSource
Molecular formulaC₁₂H₁₄O₂PubChem record [9]
Molecular weight190.24 g mol⁻¹ [10]
Exact mass190.099 Da [9]
Melting point71 – 72 °C [10]
Boiling point (pred.)349.8 ± 42 °C at 760 mm Hg [10]
Topological polar surface area26.3 Ų [9]
XLogP₃-AA2.6 [9]
Hydrogen-bond donors / acceptors1 / 2 [9]
Rotatable bonds2 [9]

XLogP3

3.2

Wikipedia

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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